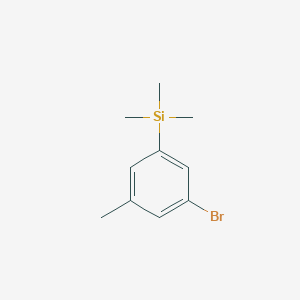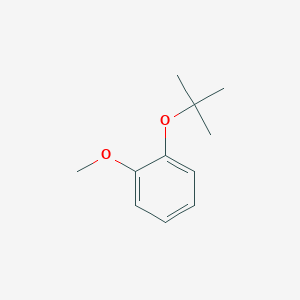
tert-Butyl 2-methoxyphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)anisole: is an organic compound that belongs to the class of ethers It is characterized by the presence of a tert-butoxy group attached to the anisole structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing 2-(tert-Butoxy)anisole involves the Friedel-Crafts alkylation of anisole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where anisole is reacted with tert-butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Industrial Production Methods: Industrial production of 2-(tert-Butoxy)anisole typically follows the Friedel-Crafts alkylation route due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(tert-Butoxy)anisole can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Nitrated, sulfonated, and halogenated derivatives of 2-(tert-Butoxy)anisole.
Scientific Research Applications
Chemistry: 2-(tert-Butoxy)anisole is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and as a protecting group for phenols .
Biology: In biological research, it is used to study the effects of ether compounds on biological systems and their potential as bioactive molecules .
Medicine: While not directly used as a drug, derivatives of 2-(tert-Butoxy)anisole are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory activities .
Industry: In the industrial sector, 2-(tert-Butoxy)anisole is used as a stabilizer and additive in various products, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)anisole involves its interaction with molecular targets through its ether functional group. The tert-butoxy group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparison with Similar Compounds
Anisole: A simpler ether with a methoxy group instead of a tert-butoxy group.
tert-Butyl Ether: Contains a tert-butoxy group but lacks the aromatic ring.
Phenoxy Compounds: Similar structure but with different alkyl or aryl groups attached to the oxygen atom.
Uniqueness: 2-(tert-Butoxy)anisole is unique due to the presence of both the tert-butoxy group and the aromatic ring, which imparts distinct chemical properties and reactivity compared to other ethers and phenoxy compounds .
Properties
CAS No. |
16222-38-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3 |
InChI Key |
ZNBPFNPUNMLSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
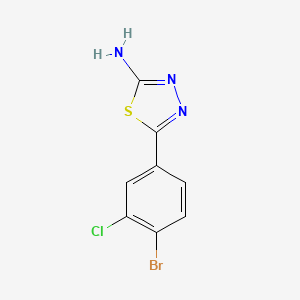
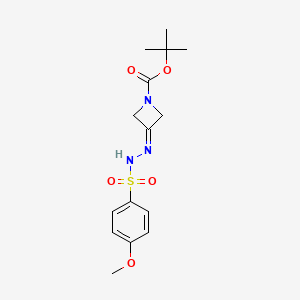

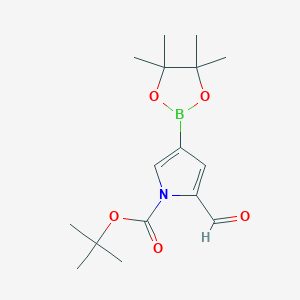
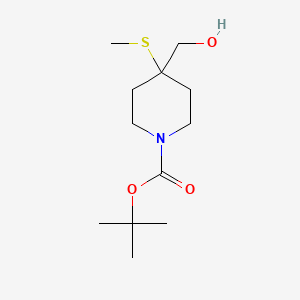

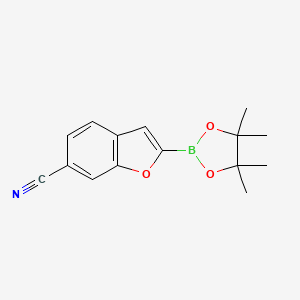

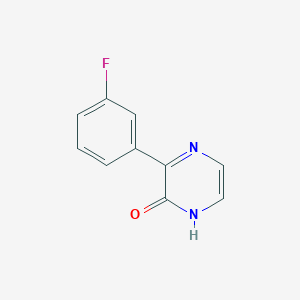
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
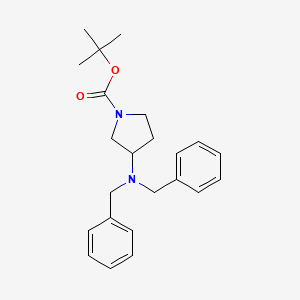
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
